molecular formula C17H19ClN2O4S B2748221 N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899739-08-3

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide

Cat. No.: B2748221
CAS No.: 899739-08-3
M. Wt: 382.86
InChI Key: KEPRJSKBCYNVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic chemical compound of significant research interest, primarily utilized in early-stage pharmacological and chemical discovery. Its structure, featuring a sulfonamide group linked to a 3-methoxybenzamide moiety via an ethyl chain, suggests potential as a key scaffold for developing bioactive molecules. This structural motif is found in compounds targeting various biological pathways. For instance, related sulfonamide analogues have been extensively investigated as potent and selective inhibitors of the NLRP3 inflammasome, a multiprotein complex critical in the innate immune response and implicated in a range of diseases from Alzheimer's disease to acute myocardial infarction . Furthermore, structurally similar benzenesulfonamide and acylsulfonamide compounds have demonstrated high utility as state-dependent inhibitors of voltage-gated sodium channels, such as Nav1.3, highlighting the relevance of this chemical class in neuroscience and pain research . The presence of the 4-chlorobenzyl group is a common feature in ligands for various neurotransmitter receptors, underscoring its potential in central nervous system (CNS) drug discovery . This reagent provides a versatile building block for researchers exploring new chemical entities in immunology, neuropharmacology, and medicinal chemistry, facilitating the synthesis and evaluation of novel compounds for biological screening and target validation. This product is labeled with the following identifier for tracking purposes: SID 248675589. It is intended for research purposes in a laboratory environment only and is not classified as a drug, cosmetic, or household product. It is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-4-2-3-14(11-16)17(21)19-9-10-25(22,23)20-12-13-5-7-15(18)8-6-13/h2-8,11,20H,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPRJSKBCYNVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 4-chlorobenzylamine using chlorosulfonic acid to form 4-chlorobenzylsulfonamide.

    Alkylation: The sulfamoyl intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Amidation: The final step involves the reaction of the alkylated intermediate with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group undergoes oxidation under acidic or strongly oxidizing conditions. For example:

  • Reagent/Conditions : Potassium permanganate (KMnO4) in acidic media (H2SO4) at 60–80°C.

  • Product : 3-carboxybenzamide derivative via conversion of the methoxy group to a carbonyl group.

  • Mechanism : Demethylation followed by further oxidation to a carboxylic acid.

Table 1: Oxidation Reactions

Substrate PositionReagentConditionsProductYield (%)
3-MethoxyKMnO4 / H2SO460–80°C, 6–8 h3-Carboxybenzamide derivative70–85

Hydrolysis Reactions

The sulfamoyl group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the sulfamoyl group to a sulfonic acid (-SO3H).

  • Basic Hydrolysis : NaOH (2M) at 80°C cleaves the sulfamoyl bond, yielding a sulfonate salt and ethylamine intermediate.

Table 2: Hydrolysis Pathways

ConditionReagentProduct(s)Key Observations
Acidic (HCl)6M HCl, refluxSulfonic acid derivative + NH4ClComplete conversion in 12 h
Basic (NaOH)2M NaOH, 80°CSulfonate salt + ethylamine intermediatePartial decomposition observed

Nucleophilic Substitution

The 4-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS):

  • Reagents : Amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO).

  • Product : Substituted benzyl derivatives with improved solubility or altered bioactivity .

Example Reaction :

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide+piperazineDMF, 100°C4-piperazinylbenzyl derivative\text{this compound} + \text{piperazine} \xrightarrow{\text{DMF, 100°C}} \text{4-piperazinylbenzyl derivative}

Reduction Reactions

The amide and sulfamoyl groups can be reduced under specific conditions:

  • Amide Reduction : Lithium aluminum hydride (LiAlH4) in THF reduces the amide to a secondary amine .

  • Sulfamoyl Reduction : Catalytic hydrogenation (H2/Pd-C) converts the sulfamoyl group to a thiol (-SH).

Table 3: Reduction Outcomes

Functional GroupReagentConditionsProductNotes
AmideLiAlH4THF, 0–5°CN-ethyl-3-methoxybenzylamineRequires careful temp control
SulfamoylH2/Pd-CEthanol, 50 psiThiol derivativeLow yield (~40%)

Photochemical Reactions

The 3-methoxybenzamide moiety undergoes photodecomposition under UV light (λ = 254 nm):

  • Primary Product : Quinone-like structure via radical-mediated oxidation.

  • Side Reaction : Cleavage of the sulfamoyl-ethyl bond observed in prolonged exposure.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving:

  • Loss of the 4-chlorobenzyl group (200–250°C).

  • Degradation of the sulfamoyl-ethyl linkage (250–300°C) .

Comparative Reactivity Insights

  • Sulfamoyl vs. Sulfonamide : The sulfamoyl group exhibits lower stability under basic conditions compared to sulfonamides due to the NH linkage .

  • Chlorobenzyl vs. Fluorobenzyl : The 4-chlorobenzyl group shows slower NAS rates than its fluorinated analog, attributed to weaker C-Cl bond polarization.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound has demonstrated potential as an anti-inflammatory agent . Research indicates that derivatives of sulfonamide compounds, including those similar to N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide, can inhibit the NLRP3 inflammasome, a critical component in various inflammatory diseases. Studies have shown that modifications on the benzamide and sulfonamide moieties can enhance inhibitory potency against the NLRP3 inflammasome, suggesting a pathway for developing new anti-inflammatory drugs .

Antimicrobial Activity

This compound exhibits antimicrobial properties, particularly against bacterial strains. The presence of the chlorobenzyl group enhances its activity by increasing lipophilicity, allowing better penetration through bacterial membranes. This compound can serve as a lead for synthesizing novel antibacterial agents targeting resistant strains .

Cancer Research

In cancer research, compounds with similar structures have been investigated for their ability to inhibit tumor growth. The methoxybenzamide structure is known to interact with various biological targets involved in cancer progression. Preliminary studies suggest that this compound could be evaluated for its effects on specific cancer cell lines, potentially leading to new chemotherapeutic agents .

Case Study 1: Inhibition of NLRP3 Inflammasome

A study focused on a series of benzenesulfonamide analogues demonstrated that structural modifications significantly impacted their potency as NLRP3 inflammasome inhibitors. The findings revealed that specific substituents on the benzamide moiety were critical for enhancing biological activity, which could be relevant for optimizing this compound .

Case Study 2: Antibacterial Activity

Research conducted on sulfonamide derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that the incorporation of a chlorobenzyl group in the structure increased antibacterial efficacy, supporting further investigation into this compound as a potential antimicrobial agent .

Data Tables

Application Area Key Findings References
Anti-inflammatoryInhibits NLRP3 inflammasome; potential for treating inflammatory diseases
AntimicrobialEffective against resistant bacterial strains; enhanced activity due to chlorobenzyl group
Cancer ResearchPotential inhibitory effects on tumor growth; structure-activity relationship needs exploration

Mechanism of Action

The mechanism of action of N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Pharmacological Ligands Targeting Dopamine Receptors

Compound 2 : N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Key Structural Features :
    • 3-Methoxybenzamide core.
    • Piperazine linker with 4-chlorophenyl group.
  • Biological Activity: High affinity for D4 dopamine receptors (nanomolar range). >100-fold selectivity over D2/D3 dopamine, serotonin (5-HT1A/2A/2C), and sigma1 receptors. LogP: 2.37–2.55, optimizing brain penetration and low nonspecific binding .
  • Applications : Radiolabeled with carbon-11 for positron emission tomography (PET) imaging of D4 receptors in primate retina .

Comparison with Target Compound :

  • Structural Differences : The target compound replaces the piperazine-4-chlorophenyl group with a sulfamoyl ethyl-4-chlorobenzyl chain.

Dual-Acting CFTR Modulators

CoPo-22: N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide

  • Key Structural Features: 3-Methoxybenzamide core. Ethylamino linker to a 3-cyanoquinoline group.
  • Biological Activity: Dual corrector (rescues ΔF508-CFTR misprocessing) and potentiator (enhances chloride channel function). Independent activity due to quinoline and benzamide domains .
  • Applications : Therapeutic candidate for cystic fibrosis, reducing the need for multi-drug regimens .

Comparison with Target Compound :

  • Structural Differences: The target lacks the cyanoquinoline moiety, which is critical for CoPo-22’s dual activity.
  • Implications : The sulfamoyl ethyl-4-chlorobenzyl group in the target compound may prioritize receptor binding over ion channel modulation, suggesting divergent therapeutic applications .

Pesticide Benzamide Derivatives

Examples from :

  • N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) : Dichlorophenyl and ethoxymethoxy substituents.
  • N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican): Difluorophenyl and pyridinecarboxamide core.
  • Applications : Broad-spectrum herbicides targeting plant-specific enzymes .

Comparison with Target Compound :

  • Structural Differences : Pesticides often feature halogenated aryl groups (e.g., dichloro-, difluoro-) and heterocyclic extensions (e.g., pyridine), unlike the target’s 4-chlorobenzyl-sulfamoyl ethyl chain.
  • Implications : Halogenation in pesticides enhances environmental stability and lipid solubility, whereas the target’s methoxy and sulfamoyl groups may favor solubility and receptor binding in mammalian systems .

Sulfamoyl-Containing Benzamides

Compound from : 4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

  • Key Structural Features :
    • Benzothiazol-2-ylidene group.
    • Benzyl-methyl sulfamoyl substituent.
  • Applications: Not explicitly stated, but benzothiazole derivatives are often explored for antimicrobial or anticancer activity.

Comparison with Target Compound :

  • Structural Differences : The target compound uses a 4-chlorobenzyl sulfamoyl group instead of benzyl-methyl sulfamoyl and lacks the benzothiazole ring.

Biological Activity

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic compound belonging to the class of sulfonamide derivatives. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O4S, which features a sulfonamide group, a methoxy group, and a chlorobenzyl moiety. The presence of these functional groups contributes to its unique biological properties.

Synthesis

The synthesis typically involves several steps:

  • Formation of Sulfamoyl Intermediate : 4-chlorobenzylamine is sulfonated using chlorosulfonic acid to form 4-chlorobenzylsulfonamide.
  • Alkylation : The sulfamoyl intermediate is alkylated with 2-bromoethylamine.
  • Amidation : The final product is obtained by reacting the alkylated intermediate with 3-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of benzamide, including this compound, showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies suggest that it can inhibit the proliferation of various cancer cell lines, showing IC50 values in the low micromolar range. For instance, derivatives similar to this compound have demonstrated selective activity against breast cancer cell lines (MCF-7), indicating potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites on target enzymes, inhibiting their function.
  • Receptor Modulation : The methoxy group can enhance solubility and improve binding affinity to receptor sites, potentially modulating receptor activity .

Case Study 1: Antiviral Activity

In a comparative study involving various benzamide derivatives, a compound structurally related to this compound was shown to inhibit Hepatitis B virus (HBV) replication effectively. This study highlighted the importance of structural modifications in enhancing antiviral activity .

Case Study 2: Anticancer Efficacy

A recent investigation assessed the antiproliferative effects of related benzamide derivatives against multiple cancer cell lines. Results indicated that certain modifications led to enhanced potency against MCF-7 cells, suggesting that similar structural features in this compound could yield promising anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundModerate against Gram-positive bacteriaSignificant against MCF-7Enzyme inhibition and receptor modulation
IMB-0523 (related derivative)Effective against HBVModerate against various cancer cell linesSimilar mechanisms as above

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide and its analogs?

  • Methodological Answer : The synthesis typically involves coupling a sulfamoyl ethylamine intermediate with a substituted benzoyl chloride. For analogs, structural modifications focus on the benzamide moiety (e.g., methoxy group) and the sulfamoyl-ethyl-piperazine/piperidine backbone. Key steps include nucleophilic substitution, amide bond formation, and purification via column chromatography. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products .

Q. How is receptor affinity and selectivity for dopamine D₄ receptors determined experimentally?

  • Methodological Answer : Competitive radioligand binding assays using [³H]spiperone or similar ligands on transfected cell membranes (e.g., CHO cells expressing human D₄ receptors) are standard. Selectivity over D₂/D₃ receptors, serotonin (5-HT), and sigma receptors is assessed by testing binding affinity against a panel of receptors. For example, compounds with >100-fold selectivity for D₄ over D₂ and σ₁ receptors are prioritized .

Q. What physicochemical properties (e.g., logP, solubility) are critical for optimizing brain penetration?

  • Methodological Answer : Lipophilicity (logP 2.37–2.55) is optimized to balance blood-brain barrier permeability and nonspecific binding. LogP is measured via shake-flask methods or HPLC retention times. Aqueous solubility is assessed using UV-spectroscopy or nephelometry. Compounds with logD ~2.5 and moderate solubility (e.g., >10 µM in PBS) show favorable CNS pharmacokinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in D₄ receptor affinity data?

  • Methodological Answer : Systematic SAR involves modifying the benzamide substituents (e.g., methoxy vs. nitro groups), alkyl chain length, and piperazine/piperidine ring substitutions. For example, shortening the ethyl linker reduces D₄ affinity, while introducing a 3-cyanopyridinyl group enhances selectivity. Contradictions between studies may arise from differences in receptor isoforms (e.g., human vs. rodent D₄) or assay conditions (e.g., Mg²⁺ concentration) .

Q. What radiolabeling strategies enable in vivo PET imaging of D₄ receptor distribution?

  • Methodological Answer : Carbon-11 labeling of the methoxy group via [¹¹C]CH₃OTf alkylation is a validated method. After purification by HPLC, [¹¹C]7 (a close analog) is administered intravenously, and PET scans in non-human primates quantify uptake in D₄-rich regions (e.g., retina). Kinetic modeling (e.g., Logan plot) calculates binding potential (BPₙd) .

Q. How do structural modifications improve selectivity over off-target receptors like σ₁ or 5-HT₂A?

  • Methodological Answer : Introducing bulky substituents (e.g., 3-cyanopyridine) on the piperazine ring reduces σ₁ affinity by steric hindrance. Computational docking studies guide residue-specific interactions (e.g., avoiding hydrophobic pockets in 5-HT₂A). Functional assays (e.g., cAMP inhibition for D₄ vs. calcium flux for 5-HT₂A) further validate selectivity .

Q. What in vivo pharmacokinetic parameters predict efficacy in CNS models?

  • Methodological Answer : Key parameters include brain-to-plasma ratio (target >0.3), unbound fraction (fu >1% in brain homogenate), and clearance (CL <20 mL/min/kg). Intraperitoneal administration in mice followed by LC-MS/MS analysis of plasma and brain at multiple timepoints generates PK profiles. Compounds with Tmax <30 min and AUCbrain >1000 ng·h/g are prioritized .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported D₄ receptor binding affinities?

  • Methodological Answer : Cross-validate assays using consistent receptor sources (e.g., same cell line and membrane preparation protocols). Control for endogenous ligands (e.g., dopamine) by including antioxidants (e.g., ascorbic acid) in buffers. Re-evaluate nonspecific binding using excess cold ligand (e.g., 10 µM haloperidol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.